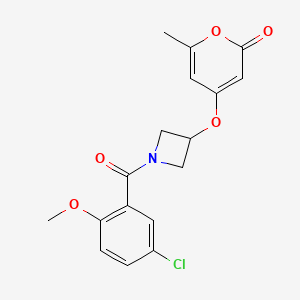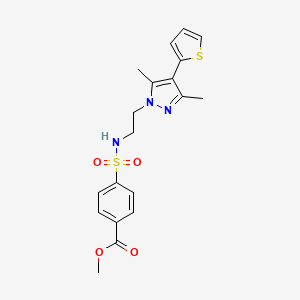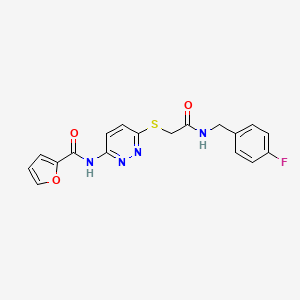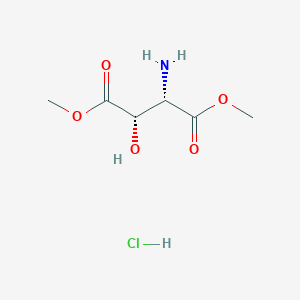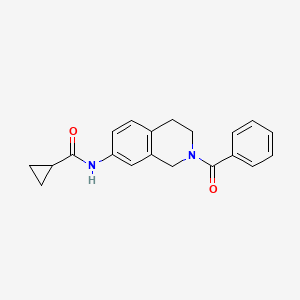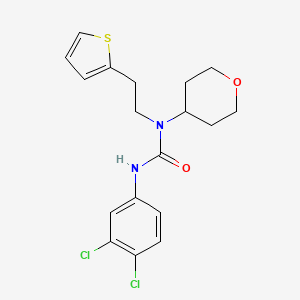![molecular formula C24H26N4O2 B2615780 2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2,4-dimethylphenyl)acetamide CAS No. 1251710-44-7](/img/structure/B2615780.png)
2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2,4-dimethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular structure of similar compounds has been determined using techniques such as X-ray crystallography . Molecules interact via C–H⋯N and C–H⋯π contacts to form zig-zag ribbons that run along the a-axis and stack along the c-axis, connected by van der Waals interactions .Physical And Chemical Properties Analysis
The compound is a solid . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the resources I found.Scientific Research Applications
Structural and Synthetic Aspects
Structural Insights into Amide-Containing Isoquinoline Derivatives : Research on similar amide-containing isoquinoline derivatives has provided insights into their structural aspects and properties when interacting with different mineral acids. These interactions have led to the formation of gels or crystalline solids, depending on the type of acid and the structure of the amide. Furthermore, the formation of host–guest complexes with certain compounds has been shown to enhance fluorescence emission, offering potential applications in material science and molecular sensing (Karmakar, Sarma, & Baruah, 2007).
Cyclisation and Synthesis of Related Compounds : The synthetic pathways involving similar compounds have been explored, demonstrating the feasibility of high-yielding cyclisations to produce complex heterocyclic structures. Such synthetic routes underscore the potential of these compounds as intermediates in the synthesis of natural products and other bioactive molecules (King, 2007).
Biological Applications
Antifungal and Antimicrobial Properties : Derivatives of similar structures have been identified as promising antifungal agents against Candida species and exhibit broad-spectrum antifungal activity, including activity against Aspergillus species. The optimization of these compounds has led to significant improvements in their stability and efficacy, highlighting their potential as therapeutic agents (Bardiot et al., 2015).
Antitumor Activity : Some novel 3-benzyl-4(3H)quinazolinone analogues have shown remarkable broad-spectrum antitumor activity. The synthesis and evaluation of these compounds underscore their potential in cancer therapy, as they exhibit potency against various cancer cell lines, suggesting a promising avenue for further research and development in oncology (Al-Suwaidan et al., 2016).
properties
IUPAC Name |
2-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-6-methylpyrimidin-4-yl]oxy-N-(2,4-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O2/c1-16-8-9-21(17(2)12-16)26-22(29)15-30-23-13-18(3)25-24(27-23)28-11-10-19-6-4-5-7-20(19)14-28/h4-9,12-13H,10-11,14-15H2,1-3H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKZKQTZBPMBVAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)COC2=NC(=NC(=C2)C)N3CCC4=CC=CC=C4C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

